molecular formula C9H3Br3FN B13122752 3,4,6-Tribromo-7-fluoroquinoline

3,4,6-Tribromo-7-fluoroquinoline

Cat. No.: B13122752
M. Wt: 383.84 g/mol
InChI Key: RWQKKKHSHXKALV-UHFFFAOYSA-N
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Description

3,4,6-Tribromo-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Tribromo-7-fluoroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated quinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products:

  • Substituted quinoline derivatives with various functional groups replacing the bromine atoms.
  • Quinoline N-oxides from oxidation reactions.
  • Debrominated quinoline derivatives from reduction reactions.

Scientific Research Applications

3,4,6-Tribromo-7-fluoroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,6-Tribromo-7-fluoroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

    7-Fluoroquinoline: Lacks the bromine atoms, resulting in different chemical and biological properties.

    3,4,6-Tribromoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    6,7-Difluoroquinoline: Contains two fluorine atoms but no bromine atoms, leading to distinct properties.

Uniqueness: 3,4,6-Tribromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical reactivity and biological activity. This combination of halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H3Br3FN

Molecular Weight

383.84 g/mol

IUPAC Name

3,4,6-tribromo-7-fluoroquinoline

InChI

InChI=1S/C9H3Br3FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H

InChI Key

RWQKKKHSHXKALV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Br

Origin of Product

United States

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